Cas no 1696618-24-2 (2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride)

2-(Propane-1-sulfonyl)ethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its bifunctional structure, featuring two sulfonyl groups, enables versatile reactivity in nucleophilic substitution and cross-coupling reactions. The compound’s propane-1-sulfonyl moiety enhances solubility in organic solvents, facilitating handling in synthetic applications. It is particularly valued for its role in constructing complex molecular architectures in pharmaceuticals and agrochemicals. The chloride group offers high electrophilicity, ensuring efficient derivatization under mild conditions. Proper storage under anhydrous conditions is recommended to maintain stability. This reagent is suitable for controlled, stepwise functionalization in multi-step synthesis.
2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride structure
1696618-24-2 structure
Product Name:2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride
CAS No:1696618-24-2
MF:C5H11ClO4S2
MW:234.721438646317
CID:6329666
PubChem ID:106721912
Update Time:2025-06-10

2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride
    • 1696618-24-2
    • EN300-1120511
    • Inchi: 1S/C5H11ClO4S2/c1-2-3-11(7,8)4-5-12(6,9)10/h2-5H2,1H3
    • InChI Key: OHYSLXNHRLOGAK-UHFFFAOYSA-N
    • SMILES: ClS(CCS(CCC)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 233.9787289g/mol
  • Monoisotopic Mass: 233.9787289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 85Ų

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Additional information on 2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride

Introduction to 2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride (CAS No. 1696618-24-2) and Its Applications in Modern Chemical Research

2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1696618-24-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical synthesis. This compound, characterized by its unique sulfonamide and sulfonyl chloride functional groups, serves as a versatile intermediate in the development of various bioactive molecules. Its structural properties make it particularly valuable in the synthesis of sulfonamides, which are widely recognized for their antimicrobial and anti-inflammatory properties.

The structure of 2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride consists of an ethane backbone substituted with two sulfonyl chloride groups at the 1 and 2 positions, respectively. This arrangement imparts high reactivity, making it an excellent precursor for further functionalization. The presence of the sulfonyl chloride moiety allows for easy introduction of amine groups via nucleophilic substitution reactions, which is a fundamental step in the synthesis of many pharmaceutical agents.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced therapeutic efficacy and reduced side effects. The compound CAS No. 1696618-24-2 has emerged as a key building block in this endeavor. Its ability to undergo facile reactions with a wide range of nucleophiles has made it indispensable in medicinal chemistry laboratories. For instance, researchers have leveraged this compound to synthesize novel sulfonamides with potential applications in treating metabolic disorders, infectious diseases, and even certain types of cancer.

One of the most compelling aspects of 2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride is its role in the development of targeted drug delivery systems. Sulfonamides are known to exhibit good bioavailability and can be incorporated into polymers or nanoparticles to enhance drug solubility and targeted release. The reactivity of the sulfonyl chloride group allows for covalent attachment to various biomolecules, including peptides and proteins, facilitating the creation of conjugates that can improve pharmacokinetic profiles.

The pharmaceutical industry has also explored the use of this compound in the synthesis of protease inhibitors, which are critical in treating viral infections such as HIV and hepatitis C. By modifying the structure of 2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride, scientists have been able to develop inhibitors that bind more effectively to target enzymes, thereby reducing viral replication. Preliminary studies have shown promising results in preclinical trials, indicating its potential as a lead compound for future drug development.

Beyond pharmaceutical applications, CAS No. 1696618-24-2 finds utility in agrochemical research as well. Sulfonamides have long been used as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests and weeds. The versatility of this compound allows researchers to design derivatives that are more selective and environmentally friendly, aligning with global efforts to sustainable agriculture.

The chemical synthesis of 2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride involves multi-step processes that require precise control over reaction conditions. Typically, it is synthesized from ethyl propanesulfonate through chlorination using reagents such as phosphorus oxychloride (POCl₃). This method ensures high yield and purity, making it suitable for industrial-scale production. Advances in catalytic systems have further optimized these processes, reducing waste and energy consumption while maintaining efficiency.

In academic research, this compound has been employed as a model system to study reaction mechanisms involving sulfonamides. Its predictable reactivity has allowed chemists to elucidate pathways that are otherwise challenging to investigate using other substrates. Such insights are crucial for designing more efficient synthetic strategies and understanding the fundamental principles governing organic transformations.

The safety profile of CAS No. 1696618-24-2 is another important consideration in its application. While sulfonyl chlorides can be corrosive under certain conditions, proper handling protocols ensure that risks are minimized when used in controlled laboratory settings or industrial processes. Researchers often employ protective measures such as fume hoods and personal protective equipment (PPE) to mitigate potential hazards.

Looking ahead, the future prospects for 2-(propane-1-sulfonyl)ethane-1-sulfonyl chloride appear promising as new methodologies emerge in synthetic chemistry and drug discovery. Innovations such as flow chemistry and biocatalysis offer exciting opportunities to streamline its synthesis and expand its applications further. Collaborative efforts between academia and industry will likely drive advancements that could revolutionize how we approach molecular design and drug development.

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